molecular formula C11H14F3N3O B2987896 2,6-Dimethyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]morpholine CAS No. 2034378-61-3

2,6-Dimethyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]morpholine

Número de catálogo: B2987896
Número CAS: 2034378-61-3
Peso molecular: 261.248
Clave InChI: VDXRCEMEBLLVDX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2,6-Dimethyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]morpholine is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological applications, including anticancer, antimicrobial, and anti-inflammatory activities . This compound, with its unique structure, has garnered interest in various scientific fields due to its potential biological and chemical properties.

Métodos De Preparación

The synthesis of 2,6-Dimethyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]morpholine typically involves multi-step reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst. The reaction conditions are generally mild, and the process is environmentally benign .

For industrial production, the synthesis might involve optimizing reaction conditions to increase yield and reduce costs. This could include using different solvents, catalysts, or reaction temperatures to achieve the desired product efficiently.

Análisis De Reacciones Químicas

2,6-Dimethyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]morpholine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction might yield an alcohol.

Aplicaciones Científicas De Investigación

2,6-Dimethyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]morpholine has several scientific research applications:

Comparación Con Compuestos Similares

Similar compounds to 2,6-Dimethyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]morpholine include other pyrimidine derivatives with different substituents. For example:

The uniqueness of this compound lies in its specific combination of substituents, which can result in distinct chemical reactivity and biological activity compared to other pyrimidine derivatives.

Actividad Biológica

2,6-Dimethyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]morpholine is a compound of interest due to its diverse biological activities, particularly in medicinal chemistry. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound has the following molecular formula: C12H14F3N3OC_{12}H_{14}F_3N_3O with a molecular weight of approximately 299.26 g/mol. The structure features a morpholine ring substituted with both dimethyl and trifluoromethyl groups, contributing to its unique pharmacological profile.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research has shown that derivatives containing trifluoromethyl groups can inhibit cancer cell proliferation effectively.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-71.88CDK2 inhibition
Compound BHCT1160.95Aurora-A kinase inhibition
Compound CHepG20.71Apoptosis induction

These studies highlight the potential of trifluoromethyl-containing compounds in cancer therapy, suggesting that similar mechanisms may be applicable to this compound.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has been noted for its interaction with dihydroorotate dehydrogenase (DHODH), a target for malaria treatment. Such inhibitory actions suggest potential applications in infectious disease management.

Table 2: Enzyme Inhibition Studies

Enzyme TargetIC50 (µM)Reference
Dihydroorotate dehydrogenase (DHODH)0.067
Cyclin-dependent kinase 2 (CDK2)0.98

Case Studies

Case Study 1: Antitumor Activity
A study conducted by Insuasty et al. evaluated various substituted pyrazole derivatives for their anticancer activity against multiple cell lines including K-562 and UO-31. The results indicated that certain derivatives exhibited IC50 values as low as 0.04 µM, showcasing the effectiveness of structural modifications similar to those found in this compound.

Case Study 2: Infectious Disease Research
In another study focused on malaria treatment, compounds targeting DHODH demonstrated promising results in preclinical trials. The inhibition of this enzyme by structurally related compounds suggests that this compound may also serve as a potential therapeutic agent against malaria.

Propiedades

IUPAC Name

2,6-dimethyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N3O/c1-7-5-17(6-8(2)18-7)10-15-4-3-9(16-10)11(12,13)14/h3-4,7-8H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDXRCEMEBLLVDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.